4-{[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate
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Overview
Description
4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE is a complex organic compound that features a thiadiazole ring, a dimethoxyphenyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenylmethyl precursor. This precursor is then reacted with thiadiazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the thiadiazole ring and subsequent coupling with the phenyl acetate group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the thiadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the thiadiazole ring.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Phenyl acetate derivatives: Compounds with the phenyl acetate moiety but different functional groups.
Uniqueness
The uniqueness of 4-({5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H19N3O5S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
[4-[[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H19N3O5S/c1-12(24)28-15-7-5-14(6-8-15)19(25)21-20-23-22-18(29-20)11-13-4-9-16(26-2)17(10-13)27-3/h4-10H,11H2,1-3H3,(H,21,23,25) |
InChI Key |
FLVKAPRVWNAIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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